molecular formula C16H18N2O3 B5776798 N'-(4-tert-butylbenzoyl)-2-furohydrazide

N'-(4-tert-butylbenzoyl)-2-furohydrazide

Cat. No. B5776798
M. Wt: 286.33 g/mol
InChI Key: LDOLEYNMCFACPD-UHFFFAOYSA-N
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Description

"N'-(4-tert-butylbenzoyl)-2-furohydrazide" belongs to a class of compounds that have been synthesized for various applications, including antitumor activities and material sciences. The compound's structure suggests potential interest in pharmaceutical and material research due to its unique chemical functionalities.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, reduction processes, or direct polycondensation, highlighting the versatility of synthetic approaches for designing compounds with specific functionalities (Ye et al., 2015), (Arunagiri et al., 2018).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques are pivotal in determining the molecular structure of these compounds, revealing their crystalline system, space group, and molecular geometry, which are critical for understanding their potential interactions and functionalities (Gholivand et al., 2009).

Chemical Reactions and Properties

Chemical properties of similar compounds include reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, which can be influenced by the presence of functional groups and the overall molecular structure (Hatanaka et al., 2010).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystallinity are determined through experimental methods. These properties are essential for the compound's application in various fields, including pharmaceuticals and materials science (Pashkina et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, play a crucial role in determining the potential applications of the compound. Studies often explore these aspects through experimental and theoretical methods to predict and understand the behavior of the compound under various conditions (Kumbharkar & Kharul, 2009).

properties

IUPAC Name

N'-(4-tert-butylbenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)12-8-6-11(7-9-12)14(19)17-18-15(20)13-5-4-10-21-13/h4-10H,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOLEYNMCFACPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-tert-butylbenzoyl)furan-2-carbohydrazide

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